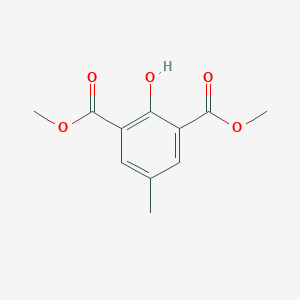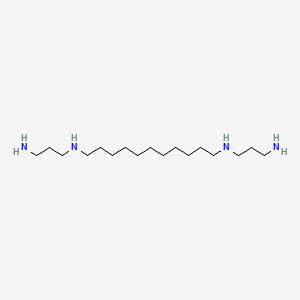
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-5-methylbenzene-1,3-dicarboxylic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The oxidation of the hydroxyl group can yield 2-formyl-5-methylbenzene-1,3-dicarboxylate.
Reduction: The reduction of ester groups can produce 2-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
相似化合物的比较
Similar Compounds
Dimethyl 5-hydroxyisophthalate: Similar structure but with hydroxyl group at a different position.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
Biphenyl dimethyl dicarboxylate: Features two benzene rings linked together.
Uniqueness
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
129117-85-7 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5,12H,1-3H3 |
InChI 键 |
RIFTZRIFXODMHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)



![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)






